

# Technical Procurement & Synthesis Guide: 4-Ethoxy-3-phenylbenzaldehyde

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## Compound of Interest

Compound Name:	6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
CAS No.:	883535-66-8
Cat. No.:	B3163203

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CAS Registry Number: 883535-58-8 IUPAC Name: 4-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde  
Molecular Formula: C<sub>15</sub>H<sub>14</sub>O<sub>2</sub> Molecular Weight: 226.27 g/mol

## Part 1: Market Analysis – Suppliers & Pricing Strategy

Unlike commodity solvents or common reagents, 4-Ethoxy-3-phenylbenzaldehyde is classified as a Specialty Building Block. It is rarely held in bulk stock by catalog suppliers (e.g., Sigma-Aldrich, Merck) and is typically procured through Custom Synthesis (CROs) or specialized fine chemical traders.

### Supplier Landscape

The supply chain is dominated by manufacturers in China and India who specialize in Suzuki-Miyaura coupling derivatives.

Supplier Tier	Representative Companies	Availability	Purity Grade
Tier 1 (Global Distributors)	Chemlyte Solutions, Echemi	Lead time: 2–4 weeks	>97% (HPLC)
Tier 2 (Synthesis CROs)	Dayang Chem (Hangzhou), Amadis Chemical	Make-to-Order	>98% (NMR confirmed)
Tier 3 (Bulk Manufacturers)	Specialized Biphenyl Producers	Bulk (>1kg) only	Technical Grade (>95%)

## Pricing Architecture

Pricing is volume-dependent and fluctuates based on the cost of the palladium catalyst used in synthesis.

- Research Scale (1g – 10g): \$150 – \$300 USD per gram (High variance due to custom synthesis setup fees).
- Pilot Scale (100g – 1kg): \$2,500 – \$4,000 USD per kg.
- Precursor Cost Analysis: If direct procurement is too costly or slow, in-house synthesis is highly viable. The core precursor, 3-Bromo-4-ethoxybenzaldehyde (CAS 108373-05-3), is significantly cheaper (~\$25/g) and widely available.

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*Procurement Recommendation: For drug discovery campaigns requiring <5g, request a quote from Tier 1 distributors. For process development (>100g), initiate a synthesis contract or perform in-house synthesis using the protocol in Part 3.*

## Part 2: Technical Specifications & Critical Quality Attributes (CQA)

To ensure data integrity in biological assays (e.g., IC50 determination), the compound must meet specific CQAs.

Attribute	Specification	Rationale
Appearance	White to pale yellow crystalline solid	Darkening indicates oxidation of the aldehyde to carboxylic acid.
Purity (HPLC)	≥ 98.0%	Impurities (e.g., homocoupled biphenyls) can act as PAINS (Pan-Assay Interference Compounds).
Pd Residual	< 20 ppm	Critical for biological testing; residual Palladium is cytotoxic.
Water Content	< 0.5%	Aldehydes are prone to hydrate formation; keep dry.

## Part 3: In-House Synthesis Protocol (Suzuki-Miyaura Coupling)

If commercial lead times are prohibitive, the following self-validating protocol yields high-purity product. This route utilizes the orthogonal reactivity of the aryl bromide precursor.

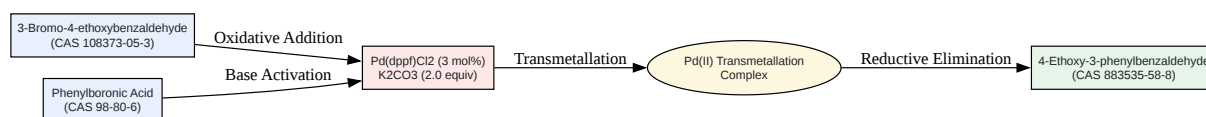
### Reaction Logic

The synthesis relies on a Palladium-catalyzed cross-coupling between 3-Bromo-4-ethoxybenzaldehyde and Phenylboronic acid.

- Why Pd(dppf)Cl<sub>2</sub>? This bidentate ligand catalyst resists dehalogenation side-reactions better than Pd(PPh<sub>3</sub>)<sub>4</sub> in electron-rich aldehyde systems.

- Why Potassium Carbonate? A mild base is sufficient; strong bases (NaOH) may trigger Cannizzaro disproportionation of the aldehyde.

## Synthetic Pathway Diagram (Graphviz)



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Figure 1: Mechanistic pathway for the Suzuki-Miyaura synthesis of the target scaffold.

## Step-by-Step Methodology

Reagents:

- 3-Bromo-4-ethoxybenzaldehyde (1.0 eq, 10 mmol, 2.29 g)
- Phenylboronic acid (1.2 eq, 12 mmol, 1.46 g)
- Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (0.03 eq, 0.3 mmol, 245 mg)
- K<sub>2</sub>CO<sub>2</sub> (2.0 eq, 20 mmol, 2.76 g)
- Solvent: 1,4-Dioxane / Water (4:1 ratio, 50 mL)

Procedure:

- Degassing (Critical): Charge a 100 mL Schlenk flask with dioxane/water. Sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) active species, leading to homocoupling.
- Addition: Add the bromide, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.

- Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide spot ( $R_f \sim 0.6$ ) should disappear; the product ( $R_f \sim 0.5$ ) will appear.
- Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
- Purification: Dry organic layer over  $\text{Na}_2\text{SO}_4$ , concentrate, and purify via flash column chromatography ( $\text{SiO}_2$ , 0-10% EtOAc in Hexanes).
- Yield: Expected yield is 85–92% (approx. 1.9 – 2.1 g).

## Part 4: Quality Control & Validation

To validate the synthesized or purchased material, compare against these spectral standards.

### $^1\text{H}$ NMR Validation (400 MHz, $\text{CDCl}_3$ )

- Aldehyde Proton (-CHO): Look for a singlet at  $\delta$  9.90 – 9.95 ppm. This confirms the aldehyde is intact.
- Ethoxy Group (-OCH<sub>2</sub>CH<sub>3</sub>):
  - Quartet at  $\delta$  4.15 ppm (2H).
  - Triplet at  $\delta$  1.45 ppm (3H).
- Biphenyl Region: A complex multiplet region between  $\delta$  7.00 – 7.80 ppm (8 aromatic protons).
  - Diagnostic: The proton at C2 (between aldehyde and phenyl ring) usually appears as a doublet with a small coupling constant (meta-coupling) around  $\delta$  7.85 ppm.

### HPLC Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
- Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 min.

- Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

## References

- Chemical Identity & Structure: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 883535-58-8. Retrieved from [\[Link\]](#)
- To cite this document: BenchChem. [Technical Procurement & Synthesis Guide: 4-Ethoxy-3-phenylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3163203/docs#technical-procurement-synthesis-guide-4-ethoxy-3-phenylbenzaldehyde\]](https://www.benchchem.com/product/b3163203/docs#technical-procurement-synthesis-guide-4-ethoxy-3-phenylbenzaldehyde)

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